2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine
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Overview
Description
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine is a highly potent compound extensively utilized within the biomedical sector. It is notably employed in discerning drug discovery and specialized therapeutic interventions. This compound is a modified nucleoside, which plays a crucial role in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N6-amino group is protected with a phenoxyacetyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine has garnered considerable attention in the realm of biomedicine research. It serves as an instrumental tool for facilitating DNA synthesis and modification, offering unprecedented opportunities for investigating intricate cellular mechanisms and disease etiology. Some of its key applications include:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studying DNA replication and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer agents.
Industry: Applied in the production of specialized therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine involves its incorporation into DNA or RNA strands during synthesis. This incorporation can inhibit the replication of DNA, RNA, and protein synthesis, thereby exerting its antiviral and anticancer effects . The molecular targets include various enzymes involved in nucleic acid synthesis, and the pathways affected are those related to cellular replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine include:
N6-Benzoyl-5’-O-DMT-2’-methoxyadenosine: Another modified nucleoside with similar protective groups.
N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: A related compound used in nucleic acid synthesis.
Uniqueness
What sets 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine apart is its specific combination of protective groups, which makes it particularly effective in certain biochemical applications. Its unique structure allows for precise modifications and targeted therapeutic interventions, making it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUQANHKJNEFT-VUHKNJSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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